S-(3-Nitro-2-pyridinesulfenyl)cysteine
Description
Historical Context and Significance of the 3-Nitro-2-pyridinesulfenyl (Npys) Moiety in Peptide Chemistry
The introduction of the 3-nitro-2-pyridinesulfenyl (Npys) group marked a significant milestone in peptide chemistry. researchgate.netnih.gov Its parent compound, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), was one of the first stable heterocyclic sulfenyl halides to be isolated. researchgate.netnih.gov Initially, the Npys group was widely adopted as a protecting group for amines, alcohols, and thiols due to its stability under certain conditions and its facile removal under others. researchgate.netnih.govnih.gov
A key feature of the Npys group is its resistance to acids such as trifluoroacetic acid (TFA), HCl, and HF, which are commonly used in solid-phase peptide synthesis (SPPS) with the Boc (tert-butyloxycarbonyl) strategy. researchgate.netnih.gov However, it was found to be less suitable for the Fmoc (9-fluorenylmethyloxycarbonyl) strategy due to its instability under the basic conditions required for Fmoc group removal. nih.gov The Npys group can be readily cleaved by thiolysis, using reagents like 2-mercaptopyridine or 2-mercaptoethanol. nih.gov
Beyond its role as a simple protecting group, the Npys moiety was recognized for its ability to "activate" the cysteine thiol. researchgate.net This activation facilitates a selective and efficient thiol-disulfide exchange reaction with a free thiol group, leading to the formation of a new disulfide bond. researchgate.net This property proved to be particularly valuable for the regioselective formation of intramolecular and intermolecular disulfide bonds in peptides, a critical aspect for maintaining their correct three-dimensional structure and biological activity. nih.gov The Moroder group, for instance, successfully utilized the Npys group for the regioselective formation of disulfide bonds in multi-stranded polypeptides, leading to the first synthesis of homo- and heterotrimeric collagen model peptides. nih.gov
The versatility of the Npys group has been demonstrated in both solution-phase and solid-phase peptide synthesis methodologies. nih.gov Its application has enabled the synthesis of numerous complex peptides and protein fragments, underscoring its enduring significance in the field. nih.gov
Fundamental Role of S-(3-Nitro-2-pyridinesulfenyl)cysteine in Cysteine-Mediated Chemical Transformations and Bioconjugation
The unique chemical properties of this compound have positioned it as a pivotal reagent in a variety of cysteine-mediated chemical transformations and bioconjugation strategies. mdpi.comcreative-biolabs.com The core of its utility lies in the electrophilic nature of the sulfur atom in the Npys group, which readily reacts with nucleophilic thiols from other cysteine residues. nih.gov
This selective reactivity forms the basis for its application in the directed formation of unsymmetrical disulfide bonds. nih.gov When a peptide containing a Cys(Npys) residue is reacted with a peptide or protein containing a free cysteine, a thiol-disulfide exchange reaction occurs, resulting in the formation of a new disulfide bridge and the release of 3-nitro-2-thiopyridone. nih.gov This reaction proceeds under mild conditions, making it highly suitable for modifying sensitive biological molecules. researchgate.netnih.gov
A significant application of this chemistry is in the field of bioconjugation, where peptides can be specifically attached to proteins. nih.govnih.gov By incorporating Cys(Npys) into a synthetic peptide, it can be selectively conjugated to a cysteine residue on a carrier protein, such as bovine serum albumin (BSA), to generate immunogens for antibody production. nih.govresearchgate.net The amount of conjugated peptide can be quantified by spectrophotometrically measuring the released 3-nitro-2-thiopyridone. nih.gov
Furthermore, peptide derivatives containing the Cys(Npys) moiety have been explored as inhibitors of proteases. nih.govnih.gov These compounds can act as affinity labels, where the peptide sequence provides specificity for the target enzyme, and the Cys(Npys) group reacts with a cysteine residue in the active site, leading to irreversible inhibition. nih.govresearchgate.net This approach has been successfully used to develop potent inhibitors for thiol-containing serine proteases and calpains. researchgate.netunifesp.br
The following table summarizes key applications of this compound in chemical biology:
| Application Area | Description | Key Features |
| Peptide Synthesis | Serves as a protecting and activating group for cysteine during solid-phase and solution-phase synthesis. | Stable to acidic conditions (TFA, HF); enables regioselective disulfide bond formation. |
| Bioconjugation | Facilitates the specific covalent attachment of peptides to proteins through disulfide linkage. | Reaction proceeds under mild conditions; allows for quantification of conjugation efficiency. |
| Enzyme Inhibition | Acts as an affinity label for the irreversible inhibition of cysteine proteases. | Combines peptide-based specificity with thiol-reactive warhead for targeted inhibition. |
The versatility and reliability of this compound have solidified its role as an indispensable tool for chemists and biologists engaged in the study and manipulation of peptides and proteins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7/h1-3,5H,4,9H2,(H,12,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGTULYCPNFAGT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229765 | |
| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79546-55-7 | |
| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079546557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10229765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 3 Nitro 2 Pyridinesulfenyl Cysteine and Its Derivatives
Preparation of S-(3-Nitro-2-pyridinesulfenyl)cysteine Building Blocks
The synthesis of this compound, often abbreviated as Cys(Npys), involves specific strategies to introduce the 3-nitro-2-pyridinesulfenyl (Npys) group onto the thiol side chain of cysteine. This protecting group is valuable as it not only shields the reactive thiol but also activates it for subsequent disulfide bond formation.
Synthesis from Bis(N-protected)-L-Cystine Derivatives
A common and effective method for preparing N-protected Cys(Npys) derivatives starts from bis(N-protected)-L-cystine. This approach involves the reductive cleavage of the disulfide bond in the cystine dimer, followed by the reaction of the resulting thiol with a Npys-donating reagent.
For instance, Boc-Cys(Npys)-OH can be prepared from bis(N-t-butyloxycarbonyl)-L-cystine semanticscholar.orgoup.com. The process involves the reduction of the disulfide bridge, often with a reducing agent like triphenylphosphine, in the presence of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). This one-pot synthesis is efficient and yields the desired product for use in peptide synthesis.
Utilization of 3-Nitro-2-pyridinesulfenyl Halides (Npys-Cl) and Sulfenates (Npys-ORs) as Precursors
3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a widely used and versatile reagent for the direct sulfenylation of the cysteine thiol group semanticscholar.orgoup.comnih.gov. The reaction between a free thiol of a cysteine residue and Npys-Cl readily forms the S-Npys mixed disulfide jst.go.jp. While effective, Npys-Cl can be sensitive to moisture and light jst.go.jp.
To address the stability issues of Npys-Cl, 3-nitro-2-pyridinesulfenates (Npys-ORs), such as 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh(pF)), have been developed as alternative precursors jst.go.jp. These sulfenates exhibit greater stability and react efficiently with cysteine thiols, including those with other protecting groups like t-Bu, acetamidomethyl, and 4-methoxybenzyl, to yield the Cys(Npys) derivative jst.go.jp. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine has also been utilized as a heterobifunctional cross-linking agent documentsdelivered.com.
Strategic N-Protection Approaches for this compound (e.g., Boc, Fmoc)
The choice of the N-terminal protecting group for Cys(Npys) is critical for its application in stepwise peptide synthesis. The two most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
Boc-Cys(Npys)-OH : This derivative is synthesized from Boc-cysteine and Npys-Cl semanticscholar.orgnih.gov. It is particularly useful in Boc/Benzyl (Bzl) solid-phase peptide synthesis strategies. The Boc group is removed by acidolysis (e.g., with trifluoroacetic acid, TFA), while the Npys group remains stable under these conditions oup.comnih.govresearchgate.net.
Fmoc-Cys(Npys)-OH : This building block is designed for use in Fmoc-based SPPS biosynth.comrsc.org. The Fmoc group is labile to basic conditions (e.g., piperidine), which are orthogonal to the conditions required for Npys group removal. However, the Npys group itself shows some instability towards the piperidine (B6355638) treatment used for Fmoc removal, which can be a limitation sigmaaldrich.comresearchgate.netresearchgate.net.
Table 1: Comparison of N-Protected Cys(Npys) Building Blocks
| Building Block | N-Protecting Group | Key Features | Primary Application |
|---|---|---|---|
| Boc-Cys(Npys)-OH | tert-butyloxycarbonyl (Boc) | Stable to acidic conditions (TFA, HF) oup.comnih.govresearchgate.net. | Boc/Bzl Solid-Phase Peptide Synthesis |
| Fmoc-Cys(Npys)-OH | 9-fluorenylmethoxycarbonyl (Fmoc) | Compatible with base-labile Fmoc removal. | Fmoc Solid-Phase Peptide Synthesis |
Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)
The Cys(Npys) moiety is a valuable tool in SPPS for the synthesis of complex peptides, particularly those containing disulfide bridges. Its compatibility with standard SPPS protocols and its unique reactivity make it a versatile component of the peptide chemist's toolbox.
Compatibility and Orthogonality with Boc/Benzyl and Fmoc Strategies
The S-Npys group demonstrates excellent orthogonality with the Boc/Bzl strategy. It is stable to the repetitive TFA treatments used for Boc deprotection and to the final cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF), provided that thiol scavengers are absent nih.govresearchgate.netresearchgate.net. This stability allows for the incorporation of Cys(Npys) at any position in the peptide chain during Boc-SPPS nih.gov.
In the context of the Fmoc strategy, the use of Cys(Npys) requires more careful consideration. The Npys group is known to be partially unstable to the piperidine solutions used for Fmoc removal sigmaaldrich.comresearchgate.net. This instability can lead to premature deprotection of the thiol group and potential side reactions. Consequently, when using Fmoc chemistry, Cys(Npys) is often introduced at the N-terminus of the peptide, thereby avoiding repeated exposure to piperidine sigmaaldrich.com.
Table 2: Orthogonality of the S-Npys Group in SPPS
| SPPS Strategy | Nα-Deprotection Reagent | S-Npys Stability | Strategic Consideration |
|---|---|---|---|
| Boc/Bzl | Trifluoroacetic Acid (TFA) | Stable nih.govresearchgate.net | Can be incorporated at any position. |
| Fmoc | Piperidine | Partially unstable sigmaaldrich.comresearchgate.net | Often introduced at the N-terminus to limit exposure to piperidine. |
Considerations for Stability and Reactivity during Automated Peptide Synthesis
During automated peptide synthesis, the chemical stability of all protecting groups is paramount. The S-Npys group is stable to the acidic conditions of Boc-SPPS, making it well-suited for automated synthesizers employing this chemistry researchgate.net.
For automated Fmoc-SPPS, the lability of the S-Npys group towards piperidine presents a challenge sigmaaldrich.comrsc.org. The extent of decomposition can be sequence-dependent and influenced by the duration and number of piperidine treatments. To mitigate this, synthetic strategies may involve:
Introducing the Cys(Npys) residue in the final coupling step.
Utilizing a post-synthetic, on-resin conversion of a more stable S-protected cysteine (e.g., Cys(Trt)) to Cys(Npys) immediately before cleavage or disulfide bond formation sigmaaldrich.com.
Furthermore, the Cys(Npys) group itself is a reactive entity. It functions as an activated disulfide, readily reacting with other free thiols to form a new disulfide bond jst.go.jpsigmaaldrich.com. This reactivity is beneficial for the directed formation of disulfide bridges but must be controlled during synthesis to prevent unintended side reactions. Careful planning of the synthetic route is essential to ensure that other thiol-containing residues are appropriately protected until the desired disulfide linkage is to be formed.
Mechanistic Investigations of S 3 Nitro 2 Pyridinesulfenyl Cysteine Reactivity
Thiol-Disulfide Exchange Mechanisms Initiated by the S-(3-Nitro-2-pyridinesulfenyl) Group
The Npys group attached to a cysteine residue creates an "active disulfide." jst.go.jp This activation facilitates a thiol-disulfide exchange reaction, a process fundamental to the formation of disulfide bonds. nih.gov Disulfide bonds are crucial for stabilizing the three-dimensional structures of many peptides and proteins, thereby influencing their biological activity and stability against degradation. jst.go.jpnih.gov The formation of these bonds involves the oxidation of two cysteine thiol groups to form a cystine linkage. nih.gov
The reaction initiated by the Cys(Npys) group is a nucleophilic attack by a free thiol group from another cysteine residue on the sulfur atom of the Npys-cysteine adduct. This exchange results in the formation of a new disulfide bond and the release of 3-nitro-2-thiopyridone. The electron-withdrawing nitro group on the pyridyl ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack and thus promoting the exchange reaction. thieme-connect.de
Kinetics and Thermodynamics of Intermolecular Disulfide Bond Formation
The formation of unsymmetrical, intermolecular disulfide bonds is a significant application of S-(3-Nitro-2-pyridinesulfenyl)cysteine. nih.govnih.gov The Npys group acts as an activator, facilitating a rapid and selective reaction between a Cys(Npys)-containing peptide and a second peptide with a free cysteine thiol. nih.govnih.gov
The rate of this thiol-disulfide exchange is notably influenced by pH. The reaction proceeds efficiently over a wide pH range in aqueous buffers, with rapid formation of the mixed disulfide observed at alkaline pH. nih.gov The enhanced reaction rates under these conditions are attributed to the increased nucleophilicity of the thiolate anion, which is more prevalent at higher pH values. Even under slightly acidic conditions, the reaction is relatively fast due to the low pKa of the aromatic thiol leaving group, which minimizes unwanted side reactions like thiol/disulfide exchange once the desired bond is formed. thieme-connect.de
The thermodynamics of the reaction are favorable, driven by the formation of the stable 3-nitro-2-thiopyridone leaving group. This inherent reactivity allows for the regioselective formation of disulfide bonds, a critical aspect in the synthesis of peptides and proteins with multiple cysteine residues where precise pairing is required. nih.gov
Table 1: Factors Influencing Intermolecular Disulfide Bond Formation with Cys(Npys)
| Factor | Observation | Implication |
| pH | Reaction is rapid at alkaline pH and proceeds usefully over a wide pH range. nih.gov | Allows for optimization of reaction conditions to maximize yield and minimize side reactions. |
| Leaving Group | The 3-nitro-2-thiopyridone is a stable leaving group. | Drives the thiol-disulfide exchange reaction towards product formation. |
| Selectivity | The Cys(Npys) group reacts selectively with unprotected thiol groups. oup.comnih.gov | Enables the specific and directed formation of unsymmetrical disulfide bonds. nih.gov |
Facilitation of Intramolecular Disulfide Bond Formation and Cyclic Peptide Architectures
The Npys group is also instrumental in promoting intramolecular disulfide bond formation, a key step in the synthesis of cyclic peptides. jst.go.jp Cyclic peptides often exhibit enhanced biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts due to their conformationally constrained structures. jst.go.jplifetein.com
In a common strategy, a linear peptide containing two cysteine residues, one protected as Cys(Npys) and the other with a free thiol, is synthesized. The activation provided by the Npys group facilitates the intramolecular cyclization reaction. nih.gov This approach has been successfully applied in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govjst.go.jp For instance, a strategy termed "disulfide-driven cyclic peptide synthesis" involves first forming a disulfide bond between two peptide fragments, which then entropically favors the subsequent intramolecular amide bond formation to create the cyclic structure. researchgate.net This method has proven effective in the synthesis of complex cyclic peptides like oxytocin. jst.go.jp
Characterization of this compound as an Active Disulfide in Chemical Transformations
This compound is characterized as an "active disulfide" because the Npys group renders the sulfur-sulfur bond susceptible to nucleophilic attack by a free thiol. jst.go.jp This activation is a direct consequence of the electronic properties of the 3-nitro-2-pyridyl moiety. thieme-connect.de The Npys group essentially functions as both a protecting group that can be carried through multiple synthetic steps and an activating group that facilitates the final disulfide bond formation. nih.govoup.com
This reactivity is highly selective for thiol groups, allowing for chemoselective ligations in the presence of other nucleophilic functional groups found in peptides. oup.com The mild conditions required for the thiol-disulfide exchange make the Npys methodology compatible with sensitive amino acid residues within a peptide sequence. thieme-connect.de This combination of stability during synthesis and specific reactivity for disulfide formation makes Cys(Npys) a valuable tool in chemical biology and peptide synthesis. nih.govresearchgate.net
Selective Deprotection Strategies for the S-(3-Nitro-2-pyridinesulfenyl) Group
Reductive Cleavage Methodologies (e.g., Tri-n-butylphosphine)
The Npys group can be efficiently removed under mild, reductive conditions. oup.com A common method involves treatment with tertiary phosphines, such as tri-n-butylphosphine, in the presence of water. oup.comucl.ac.uk This deprotection is typically rapid, often completing in under 10 minutes at room temperature. ucl.ac.uk Thiol-based reducing agents, including 3-mercaptoacetic acid and 2-mercaptoethanol, are also effective for cleaving the S-Npys bond. nih.gov The choice of reducing agent can be tailored to the specific requirements of the synthetic process. sigmaaldrich.com
Evaluation of Acid Stability and Limitations (Trifluoroacetic Acid, HCl, HF)
A key advantage of the S-(3-Nitro-2-pyridinesulfenyl) protecting group is its remarkable stability under strongly acidic conditions. oup.comucl.ac.uk It is resistant to reagents commonly used in peptide synthesis for the cleavage of other protecting groups and for the final cleavage of the peptide from the resin. nih.gov Specifically, the Cys(Npys) linkage is stable to:
Trifluoroacetic acid (TFA) oup.comnih.govnih.govucl.ac.uk
Anhydrous hydrogen fluoride (B91410) (HF) oup.comnih.govresearchgate.net
Hydrogen chloride (HCl) in various solvents oup.comucl.ac.uk
This acid stability allows for its use in Boc-based solid-phase peptide synthesis, where final cleavage is often performed with HF. nih.govresearchgate.net The group remains intact during the TFA-mediated removal of other acid-labile side-chain protecting groups, providing excellent orthogonality in complex synthetic strategies. nih.govnih.gov
Table 2: Stability of the S-(3-Nitro-2-pyridinesulfenyl) Group Under Various Conditions
| Reagent/Condition | Stability | Reference(s) |
| Trifluoroacetic Acid (TFA) | Stable | oup.comnih.govnih.govucl.ac.uk |
| Hydrogen Fluoride (HF) | Stable | oup.comnih.govresearchgate.net |
| Hydrogen Chloride (HCl) | Stable | oup.comucl.ac.uk |
| Tri-n-butylphosphine | Labile (Cleaved) | oup.comucl.ac.uk |
| Thiol-based reducing agents | Labile (Cleaved) | nih.gov |
Exploration of Alternative and Mild Deprotection Conditions
The S-(3-nitro-2-pyridinesulfenyl) (Npys) protecting group is valued in peptide chemistry for its stability under certain conditions and its susceptibility to removal under specific, mild protocols. nih.govnih.gov While stable to the acidic treatments often employed in solid-phase peptide synthesis (SPPS), such as trifluoroacetic acid (TFA) and anhydrous hydrogen fluoride (HF), its removal is typically achieved through thiolysis. nih.govnih.govnih.gov Research has focused on identifying various reagents that can efficiently cleave the S-Npys bond without compromising the integrity of the peptide.
Deprotection is readily accomplished by thiolysis, with the choice of thiol influencing the reaction's efficiency. Aliphatic thiols, such as 3-mercaptoacetic acid and 2-mercaptoethanol, are effective for the removal of Npys from the cysteine thiol group, often completing the reaction in a short time frame. nih.govresearchgate.net The process can be monitored spectrophotometrically. nih.gov In addition to thiols, tertiary phosphines in the presence of water have also been demonstrated as effective reagents for Npys removal at room temperature. rsc.org The cleavage of the Npys group from cysteine results in a free thiol and the liberation of 3-nitro-2-thiopyridone, the amount of which can be measured to quantify the reaction. nih.gov The inhibitory effect of Npys-containing peptides on certain enzymes can be completely reversed with reagents like dithioerythritol, highlighting the reactivity of the C(Npys) moiety with free sulfhydryl groups. nih.gov
Below is a table summarizing various deprotection conditions for the Npys group from cysteine.
| Reagent Class | Specific Reagent(s) | Conditions | Reference(s) |
| Thiols | 2-Mercaptopyridine | Mild thiolysis | nih.gov |
| 2-Mercaptomethyl imidazole | Mild thiolysis | nih.gov | |
| 3-Mercaptoacetic acid | Completed in a short time | nih.govresearchgate.net | |
| 2-Mercaptoethanol (BME) | Completed in under 10 minutes | researchgate.netrsc.org | |
| Dithioerythritol (DTE) | Reverses Npys modification of free SH- groups | nih.gov | |
| Phosphines | Tertiary Phosphines | Room temperature, in the presence of H₂O | rsc.org |
Elucidation of Structure-Reactivity Relationships Governing the 3-Nitro-2-pyridinesulfenyl Moiety's Chemical Behavior
The chemical behavior of the 3-nitro-2-pyridinesulfenyl (Npys) moiety is intrinsically linked to its unique electronic and structural characteristics. The specific arrangement of the nitro group and the sulfur atom on the pyridine (B92270) ring dictates its reactivity, particularly its utility as both a protecting group and an activating group for disulfide bond formation. ontosight.airesearchgate.net
The reactivity of the Npys group is largely governed by the electronic properties of the substituted pyridine ring. ontosight.ai Pyridine itself features an electron-deficient carbon framework due to the inductive and resonance effects of the nitrogen atom, which draws electron density towards it. imperial.ac.uk This inherent electron deficiency is significantly amplified by the presence of a nitro group (-NO2) at the 3-position. ontosight.ai The nitro group is a strong electron-withdrawing group, which further polarizes the S-S bond in this compound, making the sulfur atom attached to the cysteine highly susceptible to nucleophilic attack. nih.govontosight.ai This enhanced electrophilicity facilitates the reaction with other thiols, a key step in both deprotection and the formation of unsymmetrical disulfides. nih.govnih.gov The liability of the disulfide bond in S-Npys compounds towards nucleophiles is a cornerstone of its application in conjugating peptides to proteins under mild conditions. nih.gov
Steric factors also play a role in the reactivity of the Npys group. While the primary driving force for its reactivity is electronic, the accessibility of the disulfide bond to incoming nucleophiles is crucial. Steric hindrance around the reaction sites can affect the rate of reaction. libretexts.org However, the planar nature of the pyridine ring generally allows for good accessibility. The Npys group's ability to activate the cysteine thiol allows it to readily react with another free thiol, forming a mixed disulfide and releasing 3-nitro-2-thiopyridone. nih.govnih.gov This thiol-disulfide exchange reaction proceeds rapidly over a wide pH range in aqueous buffers, particularly at alkaline pH. nih.gov
The table below outlines the key structural features of the 3-nitro-2-pyridinesulfenyl moiety and their impact on its chemical reactivity.
| Structural Feature | Position | Effect on Reactivity | Consequence |
| Pyridine Ring | Core structure | Electron-deficient due to the ring nitrogen. | Increases the overall electrophilicity of the sulfenyl sulfur. |
| **Nitro Group (-NO₂) ** | 3-Position | Strong electron-withdrawing group. | Enhances the electrophilicity of the sulfenyl sulfur, making the disulfide bond more susceptible to nucleophilic attack. ontosight.ai |
| Sulfenyl Sulfur (-S-) | 2-Position | Serves as the electrophilic center. | Acts as the site of nucleophilic attack by thiols, leading to disulfide exchange. nih.govnih.gov |
Applications of S 3 Nitro 2 Pyridinesulfenyl Cysteine in Peptide and Protein Chemistry
Role as a Cysteine Protecting Group in Complex Peptide Synthesis
The protection of the cysteine thiol group is a critical aspect of peptide synthesis to prevent undesired side reactions, such as oxidation and disulfide scrambling. The Npys group has proven to be an effective protecting group for cysteine, compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. researchgate.netresearchgate.net Its stability under the acidic conditions typically used in SPPS, such as treatment with trifluoroacetic acid (TFA), allows for its seamless integration into standard synthesis protocols. researchgate.netnih.govnih.gov The Npys group can be readily introduced by reacting a cysteine-containing peptide with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). researchgate.net
A key advantage of the Npys group is its dual function as a protecting and activating group. researchgate.netnih.gov While stable during peptide chain elongation, the S-Npys bond can be selectively cleaved under mild conditions, typically through thiol-disulfide exchange with a free thiol. nih.gov This reactivity is harnessed to direct the formation of specific disulfide bonds, a crucial feature for the synthesis of biologically active peptides where precise connectivity is essential for their three-dimensional structure and function.
The ability to form specific disulfide bonds in peptides containing multiple cysteine residues is a significant challenge in peptide chemistry. The Npys group plays a pivotal role in strategies designed to achieve regioselective disulfide bond formation. rsc.org By selectively protecting one cysteine residue with the Npys group while other cysteine thiols are protected with orthogonal protecting groups (which can be removed under different conditions), chemists can control the sequence of disulfide bond formation. rsc.org
The general strategy involves the deprotection of a specific set of cysteine residues, followed by oxidation to form the first disulfide bond. Subsequently, the Npys group is selectively removed from another cysteine, which then reacts with a free thiol on the same or a different peptide chain to form the desired second disulfide bond. nih.gov This directed approach prevents the formation of undesired disulfide isomers, leading to a higher yield of the correctly folded and biologically active peptide. For instance, the reaction of a peptide containing a Cys(Npys) residue with another peptide containing a free cysteine thiol results in the formation of a single, unsymmetrical disulfide bond. nih.gov This method has been successfully applied to the synthesis of various complex peptides, including those with multiple disulfide bridges.
Table 1: Examples of Peptides Synthesized Using Npys for Regioselective Disulfide Bond Formation
| Peptide/Protein | Synthesis Strategy | Key Feature of Npys Use | Reference |
| Oxytocin | Solid-Phase Disulfide Ligation (SPDSL) | On-resin Npys-sulfenylation followed by intramolecular cyclization. jst.go.jpnih.govresearchgate.net | jst.go.jpnih.govresearchgate.net |
| Human Endothelin-2 | Disulfide-Driven Cyclic Peptide Synthesis (DdCPS) | Two sequential disulfide ligations using Npys chemistry. researchgate.net | researchgate.net |
| HIV-1 PR Disulfide Analog | Sequential Disulfide Ligation | Use of Npys-OPh(pF) for efficient and sequential disulfide bond formation between three peptide fragments. researchgate.net | researchgate.net |
| Lys8-vasopressin (LVP) | Stepwise Solid-Phase Synthesis | Npys group used for side chain protection of cysteine, demonstrating compatibility with Boc-benzyl synthetic tactic. researchgate.net | researchgate.net |
Cyclic peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts due to their constrained conformation. The Npys group has been instrumental in the synthesis of cyclic peptides containing a disulfide bridge. jst.go.jpnih.gov A common approach involves the synthesis of a linear peptide precursor containing a Cys(Npys) residue and another cysteine residue with a free thiol (or a thiol that can be deprotected selectively). Intramolecular thiol-disulfide exchange then leads to the formation of a cyclic peptide with the release of 3-nitro-2-thiopyridone. jst.go.jpnih.gov
The integration of Npys chemistry into SPPS has led to several methodological enhancements. The stability of the Npys group to the reagents used in both Boc and Fmoc SPPS allows for its incorporation at any position in the peptide sequence. researchgate.netresearchgate.net The ability to perform on-resin modifications, such as regioselective disulfide bond formation and cyclization, streamlines the synthesis process and often leads to higher yields of the final product. jst.go.jpresearchgate.net
One notable advancement is the development of solid-phase disulfide ligation (SPDSL) methods. researchgate.netresearchgate.net In this approach, a peptide fragment containing a Cys(Npys) residue attached to a solid support is reacted with a second peptide fragment containing a free thiol in solution. This results in the formation of a larger, disulfide-linked peptide on the solid support, which can then be further elaborated or cleaved from the resin. This fragment condensation strategy is particularly useful for the synthesis of long and complex peptides that are difficult to assemble through stepwise SPPS.
Advanced Bioconjugation Strategies Employing S-(3-Nitro-2-pyridinesulfenyl)cysteine
Bioconjugation, the covalent linking of two biomolecules, is a powerful tool for creating novel probes, diagnostics, and therapeutics. The reactivity of the S-Npys group towards nucleophiles, particularly thiols, makes it an excellent reagent for bioconjugation under mild, aqueous conditions, which are essential for maintaining the structure and function of biological macromolecules like proteins. nih.gov
Cysteine is an attractive target for site-specific modification due to the unique nucleophilicity of its thiol group. explorationpub.com Peptides and proteins containing a Cys(Npys) residue can be selectively reacted with a thiol-containing molecule, such as a fluorescent dye, a drug molecule, or another biomolecule, to generate a precisely defined conjugate. nih.gov The reaction is highly specific for the cysteine thiol, minimizing off-target modifications of other amino acid residues.
The progress of the conjugation reaction can be conveniently monitored by spectrophotometrically measuring the release of 3-nitro-2-thiopyridone, which has a distinct absorbance. nih.gov This allows for the quantification of the extent of conjugation. This method of site-specific modification has been widely used to label peptides and proteins at a defined position, enabling studies of protein structure and function, as well as the development of targeted therapeutics.
Small peptides are often poorly immunogenic and require conjugation to a larger carrier protein to elicit a robust antibody response. researchgate.net The Npys methodology provides a controlled and efficient way to prepare peptide-carrier protein conjugates. nih.gov A synthetic peptide containing a Cys(Npys) residue at a specific position (often the N-terminus) can be reacted with the free thiol groups on the surface of a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.gov
This approach offers several advantages over other conjugation methods. The linkage is a stable disulfide bond, and the reaction is performed under mild conditions that preserve the integrity of both the peptide and the carrier protein. nih.gov The site-specific nature of the conjugation ensures a well-defined product, in contrast to methods that target more abundant functional groups like amines, which can lead to heterogeneous mixtures. Beyond immunology, this strategy is broadly applicable for linking peptides to other biomolecules, such as nucleic acids or carbohydrates, to create novel hybrid materials with diverse functionalities.
Table 2: Applications of this compound in Bioconjugation
| Application | Description | Key Advantage of Npys | Reference |
| Site-Specific Labeling | A peptide or protein with a Cys(Npys) residue is reacted with a thiol-containing label (e.g., fluorescent dye). | High specificity for cysteine thiols, reaction progress can be monitored spectrophotometrically. | nih.gov |
| Peptide-Protein Conjugation | A Cys(Npys)-containing peptide is conjugated to a carrier protein to enhance immunogenicity. | Controlled and site-specific conjugation under mild conditions, formation of a stable disulfide linkage. | nih.gov |
| Inhibition of Thiol Proteases | Cys(Npys) derivatives are used as irreversible inhibitors that selectively react with the active site cysteine of thiol proteases. | High specificity for thiol proteases with no effect on serine or acid proteases. nih.govresearchgate.net | nih.govresearchgate.net |
| Formation of Unsymmetrical Disulfides | A Cys(Npys)-peptide reacts with another thiol-containing peptide to form a heterodimer. | Rapid and efficient formation of a single product over a wide pH range. nih.gov | nih.gov |
Innovations in Targeted Molecular Delivery Systems
The unique reactivity of the S-(3-nitro-2-pyridinesulfenyl) group, often abbreviated as Npys, makes this compound a valuable component in the development of targeted molecular delivery systems. The core principle of these systems lies in the specific reaction between a thiol group (-SH) and a thiol-reactive linker molecule to form a stable covalent bond. broadpharm.com The Npys moiety on the cysteine residue serves as an excellent thiol-activating group, enabling the specific conjugation of peptides or proteins to carrier molecules or cellular targets that possess accessible cysteine residues.
This thiol-activating characteristic allows for the application of this compound in peptide-carrier protein conjugation. researchgate.net By incorporating Cys(Npys) into a synthetic peptide, the peptide can be directly and specifically coupled to thiol groups on a larger carrier protein. researchgate.net This strategy is fundamental for applications such as generating antibodies or enhancing the stability and delivery of therapeutic peptides.
The innovation in this area is driven by the need for site-specific modification of biomolecules, which is critical for designing stable and targeted bioconjugates. broadpharm.comnih.gov While various thiol-reactive functional groups exist, including maleimides and haloacetyl groups, the Npys group offers a distinct advantage in its ability to facilitate the formation of a disulfide bond. broadpharm.comnih.gov This disulfide linkage can be designed to be cleavable under specific physiological conditions, such as the reductive environment within a cell, allowing for the controlled release of a therapeutic agent at the target site. This concept is a cornerstone of modern drug delivery systems, including antibody-drug conjugates (ADCs), where a cytotoxic drug is selectively delivered to tumor cells. nih.goviris-biotech.de
The development of such systems relies on linkers that react specifically with thiol groups found in proteins and peptides. broadpharm.com The this compound moiety represents a sophisticated tool within this "linkerology" toolbox, enabling the construction of complex bioconjugates for targeted therapeutic and diagnostic applications.
Rational Design and Synthesis of Thiol Protease Inhibitors
The S-(3-nitro-2-pyridinesulfenyl) group has been effectively utilized in an affinity labeling approach for the rational design and synthesis of potent and specific thiol protease inhibitors. researchgate.net This strategy leverages the inherent reactivity of the Npys group towards free thiol groups, which are characteristic of the active site of cysteine proteases. nih.gov The design principle involves incorporating the this compound moiety into a peptide sequence that is recognized by the target protease. This transforms a potential substrate into an irreversible inhibitor. nih.gov
This method has proven to be a versatile and effective way to create inhibitors that are highly specific for thiol proteases, showing no inhibitory activity against other major classes of proteases like serine or acid proteases. researchgate.net The synthesis of these inhibitors often involves standard solid-phase peptide synthesis techniques, where Boc-Cys(Npys)-OH can be directly incorporated into the growing peptide chain. researchgate.net The stability of the Npys group to certain acidic conditions used in peptide synthesis makes it a compatible tool for this purpose. researchgate.net
The development of these inhibitors provides a valuable alternative to other classes of cysteine protease inhibitors, such as diazomethyl ketones or halomethyl ketones, which are strong electrophilic reagents that can suffer from off-target alkylation of other biomolecules, limiting their therapeutic potential. nih.gov
Mechanistic Insights into Thiol Protease Inhibition by this compound Derivatives
The mechanism of inhibition by this compound derivatives is a targeted and covalent interaction. The process is predicated on the selective reactivity of the Cys(Npys) moiety with the free sulfhydryl group of the catalytic cysteine residue within the active site of a thiol protease. nih.gov This reaction results in the formation of a stable, unsymmetrical disulfide bond between the inhibitor and the enzyme. nih.gov
This disulfide bond formation effectively and irreversibly inactivates the enzyme by blocking the catalytic cysteine, preventing it from participating in peptide bond hydrolysis. Research has demonstrated that this inhibitory effect is directly attributable to the reactivity of the Npys group. The inhibition can be completely reversed by the addition of a strong reducing agent, such as dithioerythritol. nih.gov This reversal confirms that the mechanism of action is indeed the formation of a disulfide bridge with a free thiol group on the protease, as the reducing agent cleaves the disulfide bond and restores enzyme activity. nih.gov
Evaluation of Specificity and Potency of this compound-Containing Inhibitors
Inhibitors containing the this compound moiety have been shown to be highly specific for cysteine (thiol) proteases. nih.govresearchgate.net Studies have confirmed their inability to inhibit serine or acid proteases, highlighting their selectivity which is a crucial attribute for potential therapeutic agents. nih.gov
The potency of these inhibitors has been quantified in studies against specific enzymes, such as the serine-thiol proteinase from the fungal pathogen Paracoccidioides brasiliensis. In one study, several derivatives were synthesized and tested, revealing a wide range of inhibitory potencies. The simple protected amino acid, Boc-C(Npys), acted as a relatively weak inhibitor. However, when the C(Npys) group was incorporated into a peptide sequence recognized by the enzyme, the potency increased dramatically. nih.gov
The most effective inhibitor from this study, Bzl-C(Npys)KRLTL-NH₂, demonstrated a potent inhibitory constant (Ki) of 16 nM. nih.gov This highlights the significant contribution of the peptide backbone to the inhibitor's potency.
| Inhibitor Compound | Inhibitory Constant (Ki) |
|---|---|
| Boc-C(Npys) | 1,700 nM |
| Bzl-MKRLTLC(Npys)-NH₂ | 160 nM |
| Bzl-C(Npys)KRLTL-NH₂ | 16 nM |
Data sourced from a study on a serine-thiol proteinase from Paracoccidioides brasiliensis. nih.gov
Impact of Peptide Sequence and Structural Analogs on Inhibitory Activity
The peptide sequence to which the this compound is attached plays a critical role in determining the inhibitory activity. The peptide acts as a recognition element, guiding the inhibitor to the active site of the target protease and promoting a favorable interaction that enhances the magnitude of inhibition. nih.gov
Research on the serine-thiol proteinase from P. brasiliensis clearly illustrates this principle. The inhibitory potency was significantly influenced by the position of the C(Npys) moiety within the peptide sequence. An inhibitor with the C(Npys) group placed at the N-terminus of the peptide, substituting the original methionine residue, was found to be an order of magnitude more effective than a similar peptide where the C(Npys) was located at the C-terminus. nih.gov The inhibitor with the N-terminal modification, Bzl-C(Npys)KRLTL-NH₂, had a Ki of 16 nM, while the C-terminal analog, Bzl-MKRLTLC(Npys)-NH₂, had a Ki of 160 nM. nih.gov
This suggests that placing the reactive C(Npys) group further from the enzyme's cleavage site (in this case, between the Leucine and Threonine residues) within the peptide sequence leads to a more favorable interaction and more potent inhibition. nih.gov These findings underscore the importance of the peptide sequence and the strategic placement of the reactive group in the rational design of highly potent and specific protease inhibitors.
Advanced Research Directions and Methodological Enhancements
Development of Novel Chemo- and Regioselective Strategies for Cysteine Functionalization
The S-(3-nitro-2-pyridinesulfenyl) group is instrumental in the protection and activation of cysteine's thiol function for creating specific disulfide bonds. researchgate.netnih.gov A primary advantage of the Npys group is its ability to react selectively with a free thiol group, facilitating the directed formation of unsymmetrical disulfide bonds under mild conditions. researchgate.netnih.gov This chemo- and regioselectivity is a cornerstone of its application in complex peptide and protein modifications.
Research in this area focuses on refining and expanding these selective strategies. The Npys group is stable under the acidic conditions often used in solid-phase peptide synthesis (SPPS), particularly within the Boc/benzyl synthesis framework, but shows limitations with the Fmoc strategy due to its instability in the presence of piperidine (B6355638). researchgate.netnih.gov To circumvent this, strategies have been developed where Boc-Cys(Npys)-OH is incorporated at the N-terminus of a peptide. nih.gov Advanced methodologies are being explored to broaden the compatibility of Npys-cysteine in various synthetic schemes.
One key research direction is the development of orthogonal protection schemes. The Npys group can be selectively removed by agents like tri-n-butylphosphine or other thiols, without affecting other common protecting groups. researchgate.net This orthogonality is crucial for the sequential and regioselective formation of multiple disulfide bridges in complex peptides. rsc.org Current research aims to identify new deprotection conditions and compatible protecting groups to create more intricate and precisely folded protein structures.
The application of Npys-cysteine in creating peptide-protein conjugates is another active area of investigation. researchgate.net The activated disulfide bond in S-(3-nitro-2-pyridinesulfenyl)cysteine readily reacts with a free cysteine residue on a protein surface, forming a stable disulfide linkage and releasing 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically to quantify the extent of conjugation. nih.gov Novel strategies are focused on enhancing the efficiency and specificity of this conjugation process for applications in drug delivery and diagnostics.
| Feature | Description | Key Research Focus | Reference |
|---|---|---|---|
| Chemoselectivity | The Npys-activated thiol of cysteine selectively reacts with other free thiols to form disulfide bonds. | Minimizing side reactions with other nucleophilic amino acid residues. | researchgate.netnih.gov |
| Regioselectivity | Enables the formation of specific, intended disulfide bridges in peptides with multiple cysteine residues. | Development of orthogonal protecting group strategies for sequential disulfide bond formation. | rsc.org |
| pH Dependence | The thiol-disulfide exchange reaction is efficient over a wide pH range, though pyridyl disulfides are generally more reactive at acidic pH. | Optimizing reaction conditions for specific bioconjugation applications in different buffer systems. | nih.gov |
| Reaction Monitoring | The release of 3-nitro-2-thiopyridone upon reaction allows for real-time monitoring of the conjugation process. | Developing more sensitive and quantitative monitoring techniques for in vitro and in vivo applications. | nih.gov |
Synergistic Integration with Native Chemical Ligation (NCL) and Other Chemoselective Ligation Methodologies
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. nih.gov The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. The unique properties of this compound allow for its synergistic integration with NCL and other ligation methods, enabling the construction of more complex and larger synthetic proteins.
In sequential ligation strategies, protecting the N-terminal cysteine of an internal peptide segment is crucial to prevent unwanted side reactions like self-ligation or cyclization. nih.gov The Npys group serves as an effective protecting group for the N-terminal cysteine. It remains stable during the initial ligation steps and can be selectively removed afterward to expose the cysteine for a subsequent NCL reaction. This approach has been explored in N-to-C sequential ligation strategies. nih.gov
One innovative approach combines thioacid capture ligation with NCL. In this method, a central peptide segment is synthesized with a C-terminal thioester and an N-terminal Npys-protected cysteine. This bifunctional peptide can first react with a peptide thioacid via thioacid capture ligation under acidic conditions. The Npys-activated cysteine facilitates this reaction. Subsequently, the C-terminal thioester of the newly formed larger peptide is available for a standard NCL reaction with another N-terminal cysteine-containing peptide under neutral to basic conditions.
Furthermore, the Npys group can be used to introduce temporary solubilizing tags to N-terminal cysteinyl peptides, which can be a significant challenge in NCL due to the poor solubility of some peptide segments. By reacting an N-terminal Npys-cysteine with a thiol-containing solubilizing tag, a disulfide-linked conjugate is formed. This tagged peptide can then be used in an NCL reaction, during which the solubilizing tag is cleaved off along with the ligation auxiliary, yielding the final, tag-free product.
| Ligation Strategy | Role of this compound | Advantages | Reference |
|---|---|---|---|
| Sequential NCL | Acts as a temporary protecting group for the N-terminal cysteine of an internal peptide segment. | Prevents undesired cyclization or polymerization of the internal segment. | nih.gov |
| Thioacid Capture Ligation + NCL | The Npys-activated cysteine at the N-terminus reacts with a peptide thioacid in the first ligation step. | Enables a sequential N-to-C directional synthesis of proteins. | nih.gov |
| Solubilizing Tag Strategy | Forms a disulfide linkage with a thiol-modified solubilizing tag, which is attached to the N-terminal cysteine. | Improves the solubility of hydrophobic peptide segments during NCL. | nih.gov |
Computational Chemistry Approaches for Elucidating this compound Reactivity and Interactions
While experimental studies have provided significant insights into the applications of this compound, computational chemistry offers a powerful complementary approach to elucidate the intricacies of its reactivity and interactions at an atomic level. Such studies can provide a deeper understanding of reaction mechanisms, transition states, and the factors governing selectivity, thereby guiding the design of new reagents and methodologies.
Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed to investigate the electronic details of the thiol-disulfide exchange reaction involving this compound. These studies can model the reaction pathway, identifying key intermediates and transition states.
Future research in this area could focus on:
Reaction Mechanism Elucidation: Detailed QM calculations can map the potential energy surface of the reaction between an Npys-activated cysteine and an incoming thiol. This would clarify the structure and energetics of the trigonal bipyramidal transition state characteristic of SN2 reactions at sulfur.
Role of the Nitro Group: The influence of the electron-withdrawing nitro group on the reactivity of the disulfide bond can be quantified through computational analysis of the electronic structure and charge distribution of the molecule.
Solvent Effects: QM/MM simulations can model the reaction in an explicit solvent environment, providing insights into how water molecules or different buffer components participate in the reaction and influence the activation energy.
Molecular dynamics (MD) simulations can provide a dynamic picture of the bioconjugation process and its impact on the structure and flexibility of peptides and proteins. nih.gov These simulations can model the behavior of molecules over time, offering insights that are often inaccessible through static experimental techniques.
Potential applications of MD simulations in this context include:
Binding and Recognition: MD simulations can be used to study the initial non-covalent interactions between an Npys-modified peptide and a target protein, revealing the factors that guide the reactive cysteine residues into proximity for the conjugation reaction to occur.
Solvation and Accessibility: MD simulations can characterize the solvent accessibility of the Npys-cysteine residue within a peptide or protein, helping to predict its reactivity and availability for conjugation.
Exploration of Novel Derivatizations and Expanded Reactivity Profiles of the 3-Nitro-2-pyridinesulfenyl Group
Expanding the chemical toolbox based on the 3-nitro-2-pyridinesulfenyl scaffold is a promising direction for future research. By modifying the structure of the Npys group, it may be possible to fine-tune its reactivity, introduce new functionalities, and develop novel applications in bioconjugation and materials science.
Key areas for exploration include:
Modulation of Reactivity: The electronic properties of the pyridine (B92270) ring can be altered by introducing different substituents. For example, adding further electron-withdrawing groups could increase the reactivity of the disulfide bond, while electron-donating groups could decrease it. This would allow for the development of a suite of Npys reagents with a tunable range of reactivity for different applications.
Introduction of Reporter Groups: The Npys moiety could be derivatized to include fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This would create bifunctional reagents that not only facilitate disulfide bond formation but also simultaneously label the target molecule for detection and imaging.
Development of Reversible and Triggerable Linkages: While the disulfide bond formed by Npys-cysteine is reversible with reducing agents, novel derivatives could be designed to be cleaved by other stimuli, such as light (photocleavable linkers) or specific enzymes. This would enable more precise control over the release of conjugated molecules in biological systems.
Solid-Phase Reagents: The development of resin-bound Npys reagents has already shown promise for solid-phase disulfide ligation. researchgate.net Further research into new solid supports and linker strategies could enhance the efficiency and applicability of this methodology for high-throughput synthesis and purification of disulfide-containing peptides and conjugates.
Q & A
Q. How is S-(3-Nitro-2-pyridinesulfenyl)cysteine utilized in peptide synthesis, and what advantages does it offer over other cysteine-protecting groups?
Methodological Answer: this compound (Boc-Cys(Npys)) is a critical reagent for introducing unsymmetrical disulfide bonds in peptides. The 3-nitro-2-pyridinesulfenyl (Npys) group acts as both a protecting and activating moiety for cysteine thiols. Its key advantage lies in its ability to form mixed disulfides under mild oxidative conditions, enabling controlled cross-linking without requiring harsh reagents. For example, Bernatowicz et al. demonstrated its use in synthesizing cyclic peptides by reacting Boc-Cys(Npys) with free thiols, ensuring regioselective disulfide bond formation . This method avoids side reactions common with traditional sulfhydryl-protecting groups like trityl or acetamidomethyl.
Q. What is the mechanism by which the Npys group facilitates disulfide bond formation in cysteine residues?
Methodological Answer: The Npys group activates cysteine thiols for nucleophilic substitution. When Boc-Cys(Npys) reacts with a free thiol (e.g., from another cysteine residue), the Npys group is displaced, forming a disulfide bond. The nitro-pyridine moiety stabilizes the intermediate via resonance, lowering the activation energy for the reaction. This mechanism allows for selective disulfide formation at neutral pH and room temperature, as shown in the synthesis of HIV-1 protease inhibitors and cyclic peptide vaccines .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective disulfide bond formation using Boc-Cys(Npys) in multi-cysteine peptides?
Methodological Answer: Regioselectivity requires strategic protection/deprotection of cysteine residues. A stepwise approach involves:
- Step 1: Protect all cysteines except one with stable groups (e.g., tert-butylthio or acetamidomethyl).
- Step 2: Introduce Boc-Cys(Npys) to the unprotected cysteine.
- Step 3: Remove the Npys group under mild reducing conditions (e.g., tris(2-carboxyethyl)phosphine, TCEP) and react with a second free thiol. Bernatowicz et al. successfully applied this strategy to synthesize asymmetric disulfides in fibrin-derived peptides, achieving >90% yield .
Q. What experimental parameters influence the efficiency of Boc-Cys(Npys) as a heterobifunctional cross-linker in protein-peptide conjugates?
Methodological Answer: Key parameters include:
- pH: Optimal reactivity occurs at pH 6.5–7.5, balancing thiol deprotonation and Npys group stability.
- Molar ratio: A 5:1 excess of Boc-Cys(Npys) over the target thiol minimizes incomplete conjugation.
- Reaction time: 2–4 hours at 25°C ensures complete disulfide formation without over-oxidation.
- Matrix effects: Avoid chaotropic agents (e.g., urea) that disrupt protein structure. Studies on albumin-peptide conjugates demonstrated that adjusting these parameters increased peptide loading from 6 to 11 molecules per protein .
Q. How does the Npys group compare to alternative thiol-protecting groups (e.g., Trt, Acm) in terms of stability and compatibility with solid-phase peptide synthesis (SPPS)?
Methodological Answer: The Npys group offers superior compatibility with SPPS due to:
- Acid stability: Resists cleavage by trifluoroacetic acid (TFA), unlike trityl (Trt) groups.
- Orthogonality: Compatible with Fmoc/t-Bu strategies, enabling sequential deprotection.
- Activation: Eliminates the need for post-synthetic oxidation (required for Acm groups). A comparative study showed that Npys-protected peptides achieved 85% disulfide formation yield vs. 60% for Acm-protected analogs under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
